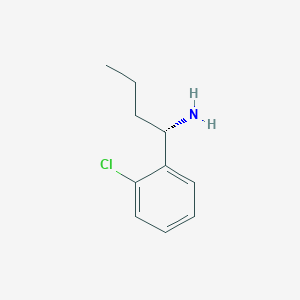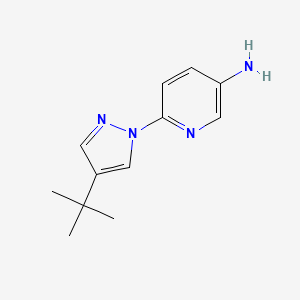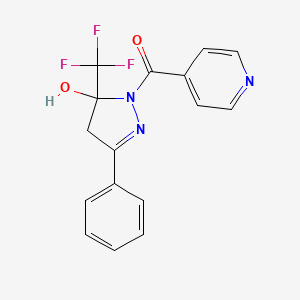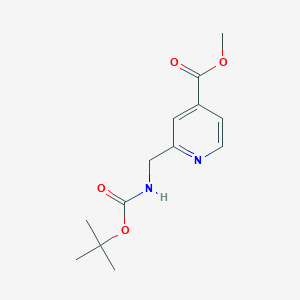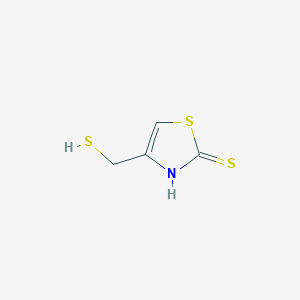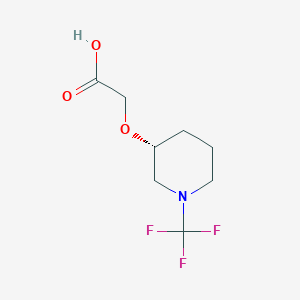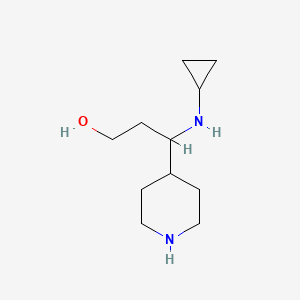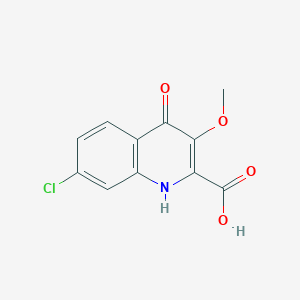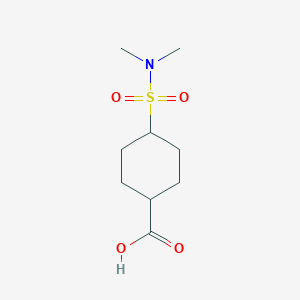
4-(N,N-Dimethylsulfamoyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylamino sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as a primary alcohol or aldehyde.
Attachment of the Dimethylamino Sulfonyl Group:
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include sulfonyl chlorides, dimethylamine, and oxidizing agents.
化学反应分析
Types of Reactions
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include esters, amides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety, modulating the activity of these targets through covalent or non-covalent interactions. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across biological membranes.
相似化合物的比较
Similar Compounds
4-Sulfonylcyclohexanecarboxylic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Aminosulfonyl)cyclohexanecarboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior and biological activity.
4-(Methylsulfonyl)cyclohexanecarboxylic acid: Features a methyl group in place of the dimethylamino group, affecting its overall properties.
Uniqueness
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
4-(dimethylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
OPMYGVBRXFNCPR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1CCC(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


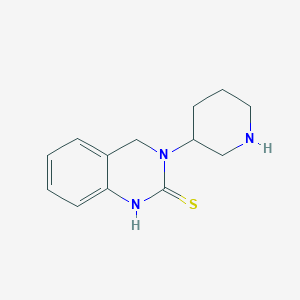
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
